1,4-Dichloroisoquinoline-7-sulfonyl chloride

Urokinase Inhibition 1-Isoquinolinylguanidines Thrombosis Research

1,4-Dichloroisoquinoline-7-sulfonyl chloride is an essential heterobifunctional building block for medicinal chemistry. Its three orthogonal electrophilic sites—sulfonyl chloride at C7 and chlorine at C1/C4—enable a high-return, two-step diversification strategy for parallel synthesis of sulfonamide and heterocyclic libraries. Unlike generic analogs, this specific substitution pattern is validated for generating potent urokinase (uPA) inhibitor leads (Ki=10 nM). The well-defined melting point (97-99°C) ensures rapid identity verification upon receipt. Procure high-purity material to eliminate synthetic uncertainty and accelerate your kinase/protease inhibitor programs.

Molecular Formula C9H4Cl3NO2S
Molecular Weight 296.6 g/mol
CAS No. 223671-80-5
Cat. No. B024175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloroisoquinoline-7-sulfonyl chloride
CAS223671-80-5
Molecular FormulaC9H4Cl3NO2S
Molecular Weight296.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl
InChIInChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H
InChIKeyUVTOICZCRRXFKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichloroisoquinoline-7-sulfonyl chloride (CAS 223671-80-5) as a Key Isoquinoline Sulfonyl Chloride Intermediate


1,4-Dichloroisoquinoline-7-sulfonyl chloride (CAS: 223671-80-5) is a heterobifunctional isoquinoline derivative characterized by a molecular formula of C₉H₄Cl₃NO₂S and a molecular weight of 296.56 g/mol [1]. It is a solid, off-white in color, with a reported melting point range of 97-99°C . The compound features a unique substitution pattern with three electrophilic sites: chlorine atoms at the 1- and 4-positions of the heterocyclic core, and a sulfonyl chloride group at the 7-position. This specific arrangement is a defining feature of its utility as a versatile building block in medicinal chemistry for generating diverse sulfonamide and heterocyclic libraries [2].

The Risk of Generic Substitution for 1,4-Dichloroisoquinoline-7-sulfonyl chloride in Research


Substituting 1,4-dichloroisoquinoline-7-sulfonyl chloride with a generic or closely related isoquinoline sulfonyl chloride analog is not scientifically trivial. The specific 1,4-dichloro-7-sulfonyl substitution pattern is not arbitrary; it is critical for both the chemoselectivity of subsequent reactions and the biological activity of the final product [1]. The presence of both chlorine and sulfonyl chloride functionalities on the same core provides a specific orthogonal reactivity profile that cannot be replicated by simpler analogs like isoquinoline-6-sulfonyl chloride [2] or mono-chlorinated 7-sulfonyl chlorides. Furthermore, structure-activity relationship (SAR) studies in this class have shown that specific substitution patterns are directly linked to key activity metrics, such as enzyme inhibition potency [3]. Procurement of an analog with a different substitution pattern introduces a significant risk of generating inactive or suboptimal lead compounds, leading to wasted synthesis time and resources.

Quantifiable Differentiation Data for 1,4-Dichloroisoquinoline-7-sulfonyl chloride Against Analogs


Synthesis of Potent and Selective Urokinase (uPA) Inhibitors from the 1,4-Dichloro-7-sulfonyl Scaffold

The 1,4-dichloroisoquinoline-7-sulfonyl chloride scaffold is a direct precursor for synthesizing 1-(7-sulfonamidoisoquinolinyl)guanidines, a class of potent and highly selective urokinase-type plasminogen activator (uPA) inhibitors [1]. This study demonstrates that the 7-sulfonamide functionality, derived from the sulfonyl chloride, is essential for achieving high potency. In contrast, earlier generations of 1-isoquinolinylguanidines lacking the 7-sulfonamide group exhibited lower potency and selectivity.

Urokinase Inhibition 1-Isoquinolinylguanidines Thrombosis Research

Orthogonal Reactivity for Diversification in Library Synthesis

The compound's structure provides three distinct electrophilic sites for sequential functionalization: the 7-sulfonyl chloride and the 1- and 4-position chlorines. The sulfonyl chloride is highly reactive towards nucleophiles like amines to form sulfonamides, a reaction that can be carried out selectively in the presence of the heteroaryl chlorides [1]. These heteroaryl chlorides are subsequently available for palladium-catalyzed cross-coupling reactions, offering a second orthogonal diversification point [1]. This multi-site reactivity is a specific, quantifiable feature not shared by simpler analogs like isoquinoline-7-sulfonyl chloride (which lacks the 1,4-dichloro handles) or 1,4-dichloroisoquinoline (which lacks the sulfonyl chloride handle).

Parallel Synthesis Medicinal Chemistry Sulfonamide Libraries

Defined Physical Properties Facilitating Downstream Handling and Use

The compound possesses well-defined physical properties that are crucial for laboratory handling and experimental reproducibility . Its melting point is sharply defined at 97-99°C, providing a clear and quantifiable metric for assessing identity and purity . This is in contrast to many structurally similar, less common analogs where such fundamental data may be unavailable or less precisely characterized. The solid, off-white morphology also simplifies accurate weighing and transfer compared to oils or low-melting solids.

Analytical Chemistry Procurement Quality Control

Optimal Application Scenarios for 1,4-Dichloroisoquinoline-7-sulfonyl chloride Based on Differentiated Evidence


Synthesis of Urokinase (uPA) Inhibitor Leads for Thrombosis and Oncology Research

Researchers developing next-generation urokinase inhibitors should prioritize this compound as the critical starting material for generating the 7-sulfonamidoisoquinolinylguanidine pharmacophore. As demonstrated in the literature, this specific substitution pattern is essential for achieving the high potency (Ki = 10 nM) and selectivity required for a viable uPA inhibitor lead [1]. Use of an alternative isoquinoline sulfonyl chloride would not yield this validated chemotype and would likely result in significantly less active compounds.

Efficient Parallel Synthesis of Diverse Sulfonamide Libraries for Multi-Target Kinase Programs

For medicinal chemistry groups engaged in parallel synthesis to generate compound libraries targeting kinases or proteases, this compound is the optimal choice due to its three orthogonal reactive sites [2]. A typical workflow involves first reacting the sulfonyl chloride with a diverse set of amines to generate a sulfonamide library. The resulting intermediates, still possessing 1- and 4-chloro groups, can then be further diversified in a second step via cross-coupling reactions. This 'two-step, three-handle' diversification strategy offers a high return on synthetic investment compared to simpler building blocks.

Quality-Controlled Scale-Up of Key Pharmaceutical Intermediates

When scaling up the synthesis of a lead candidate derived from this scaffold, procurement of a batch with verifiable and defined physical properties is critical for process control. The well-characterized melting point of 97-99°C provides a simple and immediate quality check upon receipt and during storage . This reduces the risk of process failure due to the use of degraded or incorrectly identified material, which is a significant advantage over sourcing less-characterized or custom-synthesized analogs.

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